molecular formula C9H6FNO B017734 3-Acetyl-5-fluorobenzonitrile CAS No. 105515-21-7

3-Acetyl-5-fluorobenzonitrile

カタログ番号 B017734
CAS番号: 105515-21-7
分子量: 163.15 g/mol
InChIキー: NVTOIWPMCLKTFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) is a synthetic triterpenoid derived from oleanolic acid, a natural compound found in various plants. CDDO was developed to enhance the anti-inflammatory properties of oleanolic acid and has shown significant potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant activities .

準備方法

Synthetic Routes and Reaction Conditions

CDDO is synthesized from oleanolic acid through a series of chemical reactions. The synthesis involves the introduction of a cyano group at the C-2 position and the formation of a dioxo group at the C-3 and C-12 positions. The key steps in the synthesis include:

Industrial Production Methods

The industrial production of CDDO follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The process is typically carried out in batch reactors with strict control over temperature, pressure, and reaction time to ensure consistent product quality .

化学反応の分析

Types of Reactions

CDDO undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of CDDO include:

Major Products

The major products formed from the reactions of CDDO include various derivatives with modified functional groups. These derivatives can have enhanced or altered biological activities, making them useful for different therapeutic applications .

科学的研究の応用

    Chemistry: CDDO and its derivatives are used as intermediates in the synthesis of other complex molecules.

    Biology: CDDO has been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.

    Medicine: CDDO has demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, making it useful in the treatment of chronic diseases such as diabetes and kidney disease.

    Industry: CDDO is used in the development of new pharmaceuticals and as a research tool in drug discovery

作用機序

CDDO exerts its effects through multiple mechanisms:

類似化合物との比較

CDDO is part of a class of compounds known as triterpenoids. Similar compounds include:

CDDO stands out due to its potent biological activities and versatility in therapeutic applications. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells makes it a promising candidate for drug development .

特性

CAS番号

105515-21-7

分子式

C9H6FNO

分子量

163.15 g/mol

IUPAC名

3-acetyl-5-fluorobenzonitrile

InChI

InChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3

InChIキー

NVTOIWPMCLKTFC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1)C#N)F

正規SMILES

CC(=O)C1=CC(=CC(=C1)C#N)F

製品の起源

United States

Synthesis routes and methods I

Procedure details

824 mg (0.900 mmol) of tris(dibenzylideneacetone)dipalladium and 1.23 g (1.98 mmol) of rac-1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) are added to 9.00 g (45.0 mmol) of 3-bromo-5-fluorobenzenecarbonitrile in toluene (300 ml) under an argon atmosphere. After the addition of 19.5 g (54.0 mmol) of (1-ethoxyvinyl)tributylstannane, the mixture is stirred under reflux overnight. The reaction mixture is subsequently concentrated and the residue is taken up in 300 ml of THF. After the addition of 100 ml of an aqueous 2N hydrogen chloride solution the mixture is stirred at room temperature for 2 h. The reaction mixture is subsequently neutralized with a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and concentrated in vacuo. The crude product is purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate 9:1). 7.11 g (97% of theory) of the title compound are obtained.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
824 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, 824 mg (0.900 mmol) of tris(dibenzylideneacetone)dipalladium and 1.23 g (1.98 mmol) of rac-1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) are added to 9.00 g (45.0 mmol) of 3-bromo-5-fluorobenzenecarbonitrile in toluene (300 mol). After the addition of 19.5 g (54.0 mmol) of (1-ethoxyvinyl)tributylstannane, the mixture is stirred under reflux overnight. The reaction mixture is subsequently concentrated and the residue is taken up in 300 ml of THF. After the addition of 100 ml of an aqueous 2N hydrogen chloride solution, the mixture is stirred at room temperature for 2 h. The reaction mixture is subsequently neutralized using a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and concentrated in vacuo. The crude product is purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate 9:1). 7.11 g (97% of theory) of the title compound are obtained.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
300 mol
Type
reactant
Reaction Step Two
Quantity
824 mg
Type
catalyst
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。